molecular formula C10H15ClFN5 B12214575 N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12214575
M. Wt: 259.71 g/mol
InChI Key: LAUCOPCSKDSFPN-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethyl-5-fluoropyrazole with formaldehyde and 1-methylpyrazole under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and helps in the formation of the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-3-ethyl-4-chloropyrazol-5-yl)acyl-N’-(4-fluorophenyl)thiourea
  • N-(4-nitrophenyl)acetohydrazonoyl bromide
  • 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one

Uniqueness

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15ClFN5

Molecular Weight

259.71 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H14FN5.ClH/c1-3-16-10(11)8(5-14-16)4-12-9-6-13-15(2)7-9;/h5-7,12H,3-4H2,1-2H3;1H

InChI Key

LAUCOPCSKDSFPN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CN(N=C2)C)F.Cl

Origin of Product

United States

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